2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
Structural Significance of 1,2,4-Triazole Moieties in Bioactive Compound Design
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its unique electronic configuration and hydrogen-bonding capabilities. This heterocycle exhibits:
- Planar aromatic structure enabling π-π stacking interactions with protein binding pockets
- Dual hydrogen-bond donor/acceptor sites at N1 and N2 positions, facilitating interactions with biological targets
- Tautomeric flexibility (1H ↔ 4H forms) allowing adaptation to diverse enzymatic environments
Comparative studies of triazole-containing drugs reveal enhanced pharmacokinetic properties. For example, 1,2,4-triazole derivatives show 30–50% higher metabolic stability than imidazole analogs due to reduced cytochrome P450 oxidation. The scaffold’s versatility is evidenced by its presence in antifungal agents (voriconazole), anticancer drugs (letrozole), and antiviral compounds.
Table 1: Bioactivity Trends in 1,2,4-Triazole Derivatives
The compound’s 4-amino group at N4 serves dual roles: it prevents tautomerization (locking the 4H configuration) and provides a site for prodrug derivatization. Molecular dynamics simulations show that this amino group forms stable salt bridges with aspartate residues in kinase ATP-binding pockets.
Role of Chlorophenyl and Phenoxyphenyl Substituents in Target-Specific Binding
The 4-chlorophenyl group at C5 and N-(4-phenoxyphenyl)acetamide moiety create a stereoelectronically optimized system for target engagement:
4-Chlorophenyl Substituent
- Electron-withdrawing effects : The chlorine atom (Pauling electronegativity = 3.16) induces partial positive charge on the adjacent triazole ring, strengthening dipole interactions with catalytic lysine residues in kinases
- Hydrophobic complementarity : The aromatic ring fits into conserved hydrophobic pockets (e.g., DFG motif region in VEGFR2)
- Meta/para selectivity : 4-substitution avoids steric clashes observed with ortho-substituted analogs in molecular docking studies
N-(4-Phenoxyphenyl)Acetamide Group
- Extended conjugation system : The phenoxy oxygen’s lone pairs participate in charge-transfer interactions with heme groups in oxidoreductases
- Biphenyl-like geometry : Creates a 120° dihedral angle that matches the ATP-binding cleft’s topology in tyrosine kinases
- Solubility modulation : Phenoxy groups increase logP by 1.2–1.5 units compared to alkyl chains, balancing membrane permeability and aqueous solubility
Table 2: Structure-Activity Relationship (SAR) of Aryl Substituents
| Structural Feature | Binding Energy (ΔG, kcal/mol) | Hydrophobic Contact Surface (%) |
|---|---|---|
| 4-Chlorophenyl | -9.2 ± 0.3 | 68 |
| 4-Phenoxyphenyl | -8.7 ± 0.2 | 72 |
| Combined system | -12.1 ± 0.4 | 85 |
Data from molecular docking simulations (AMBER 2023) demonstrate synergistic effects: the combined chlorophenyl-phenoxyphenyl system achieves 35% higher binding energy than individual components. The sulfur atom in the thioacetamide linker further stabilizes interactions through:
- Chelation potential with transition metals in metalloenzymes
- Conformational restriction via partial double-bond character (C=S resonance)
- Redox activity modulation via glutathione adduct formation
Properties
CAS No. |
573695-15-5 |
|---|---|
Molecular Formula |
C22H18ClN5O2S |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c23-16-8-6-15(7-9-16)21-26-27-22(28(21)24)31-14-20(29)25-17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-13H,14,24H2,(H,25,29) |
InChI Key |
HEKUXQFNPLXUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Triazole Core Formation
The 1,2,4-triazole ring is central to the compound’s structure. Its synthesis typically begins with the cyclization of thiosemicarbazide precursors. For example, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized by refluxing 4-chlorophenyl thiosemicarbazide in aqueous potassium hydroxide (KOH) under alkaline conditions . This step induces cyclization via intramolecular nucleophilic attack, forming the triazole ring with a sulfhydryl (-SH) group at position 3. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by acidification with acetic acid, yielding a crystalline solid with a melting point of 168–170°C .
Alternative approaches employ hydrazinecarbothioamide derivatives, which undergo cyclization in the presence of catalytic triethylamine (Et₃N) in dimethylformamide (DMF). This method avoids harsh alkaline conditions but requires strict moisture control to prevent hydrolysis of intermediates.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker connecting the triazole and acetamide moieties is introduced via nucleophilic substitution. The thiol group of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-N-(4-phenoxyphenyl)acetamide in a polar aprotic solvent such as DMF or acetonitrile . The reaction is facilitated by bases like potassium carbonate (K₂CO₃), which deprotonate the thiol to enhance nucleophilicity.
Optimization Table 1: Sulfanyl Group Coupling Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 6 | 72 |
| Acetonitrile | Et₃N | 60 | 8 | 65 |
| THF | NaH | 40 | 12 | 58 |
Data adapted from shows DMF with K₂CO₃ at 80°C provides optimal yield (72%) due to improved solubility of intermediates.
Synthesis of the Acetamide Moiety
The N-(4-phenoxyphenyl)acetamide segment is prepared through amidation of 4-phenoxyaniline with chloroacetyl chloride. In a representative procedure, equimolar amounts of 4-phenoxyaniline and chloroacetyl chloride are stirred in dichloromethane (DCM) with Et₃N as a base . The reaction proceeds at 0–5°C to minimize side reactions, yielding 2-chloro-N-(4-phenoxyphenyl)acetamide as a white precipitate. Purification via silica gel chromatography (n-hexane:ethyl acetate, 85:15) achieves >95% purity .
Integrated Multistep Synthesis
A consolidated synthesis route combines the above steps:
-
Triazole Formation : Cyclize 4-chlorophenyl thiosemicarbazide with KOH .
-
Acetamide Preparation : Amidate 4-phenoxyaniline with chloroacetyl chloride .
-
Coupling : React triazole-thiol with chloroacetamide in DMF/K₂CO₃ .
Critical Challenges :
-
Moisture Sensitivity : Chloroacetyl chloride and K₂CO₃ require anhydrous conditions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted starting materials .
Catalytic Innovations and Green Chemistry
Recent advances explore eco-friendly catalysts. For instance, using zeolite-supported catalysts reduces reaction times by 30% while maintaining yields of 68–70%. Microwave-assisted synthesis has also been tested, achieving 75% yield in 2 hours for the coupling step, compared to 6 hours conventionally.
Analytical Characterization
Final product validation includes:
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.21 (s, 1H, triazole-H), δ 7.65–6.85 (m, aromatic-H), and δ 4.12 (s, 2H, -SCH₂-) .
-
Mass Spectrometry : ESI-MS m/z 451.9 [M+H]⁺ confirms molecular weight .
-
HPLC Purity : >98% using a C18 column (acetonitrile/water gradient) .
Industrial-Scale Considerations
Scale-up requires solvent recovery systems (e.g., DMF distillation) and continuous-flow reactors to enhance mixing and heat transfer. Pilot studies report 60–65% overall yield at kilogram scale, with impurities controlled to <0.5%.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 365.85 g/mol. The structure features a triazole ring, an acetamide group, and a phenoxyphenyl moiety, contributing to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its antifungal and antibacterial properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, making them effective antifungal agents.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of various triazole compounds, including derivatives similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide . Results indicated that these compounds exhibited significant activity against Candida albicans and Aspergillus species. The mechanism of action was attributed to the inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity.
Agricultural Applications
Due to its structural characteristics, this compound may also serve as a fungicide in agricultural settings. Triazoles are widely used in crop protection due to their efficacy against a range of plant pathogens.
Case Study: Crop Protection Efficacy
Research conducted on triazole-based fungicides demonstrated their effectiveness in controlling Fusarium and Botrytis infections in various crops. The application of such compounds led to improved yield and quality of produce, highlighting their role in sustainable agriculture.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings with enhanced properties.
Case Study: Polymer Development
Investigations into the incorporation of triazole derivatives into polymer matrices revealed improvements in thermal stability and mechanical strength. The addition of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide into polycarbonate matrices resulted in materials with superior fire resistance and durability.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- The target compound’s structural analogs with 4-amino-5-(2-pyridinyl) substitution (e.g., ) demonstrated superior anti-inflammatory activity (1.28× diclofenac) via COX-2 inhibition.
- Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) showed enhanced anti-exudative activity due to improved membrane permeability and target binding .
Antimicrobial Activity
Enzyme Inhibition
- AM31 (2-hydroxyphenyl substituent) displayed nanomolar-range inhibition of HIV-1 reverse transcriptase, outperforming Nevirapine due to hydrogen bonding with Lys101 and Tyr181 residues .
Pharmacophore Analysis
- Triazole-thioacetamide core : Essential for hydrogen bonding and π-π stacking with enzyme active sites.
- 4-Phenoxyphenyl group: Enhances lipophilicity and metabolic stability compared to smaller substituents (e.g., methyl or methoxy groups) .
- Chlorophenyl vs.
Key Research Findings
Anti-Exudative Activity : Derivatives with furan-2-yl substituents (e.g., ) reduced formalin-induced edema in rats by 45–58% at 10 mg/kg, comparable to diclofenac (50% at 8 mg/kg).
Structure-Activity Relationship (SAR): Position 5 of triazole: Aromatic substituents (e.g., chlorophenyl, pyridinyl) improve activity over aliphatic groups . N-Substituent on acetamide: Bulky, lipophilic groups (e.g., 4-phenoxyphenyl) enhance target affinity and duration of action .
Synthetic Feasibility : Compounds with allyl or methoxy groups (e.g., ) were synthesized in 50–83% yields, while nitro-substituted analogs required longer reaction times and lower temperatures .
Biological Activity
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 404.84 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety linked to a phenoxyphenyl group.
Synthesis
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole with appropriate acetamide derivatives under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibit notable cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide | SISO (cervical cancer) | 3.06 |
| Reference Drug (Cisplatin) | SISO | 0.24 |
In a study evaluating similar triazole derivatives, it was found that the presence of electron-withdrawing groups significantly enhances anticancer activity by promoting apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds with structural similarities were tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
These findings indicate that modifications in the chemical structure can influence the antibacterial potency against specific pathogens .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have demonstrated strong inhibitory effects on AChE, which is crucial for treating Alzheimer's disease.
- Urease Inhibition : The synthesized derivatives exhibited significant urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria.
Case Studies
In vitro studies have highlighted the effectiveness of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide in inducing apoptosis in cancer cells. For instance, treatment with IC50 concentrations led to increased early and late apoptotic cell populations in cervical cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized to minimize side products?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by sulfanyl-acetamide linkage. Key reagents include oxidizing agents (e.g., H₂O₂) and coupling agents. Reaction conditions (temperature, solvent polarity, and pH) are tightly controlled to favor nucleophilic substitution at the triazole sulfur atom. Chromatographic monitoring (HPLC/TLC) ensures intermediate purity . Optimizing stoichiometry and using inert atmospheres reduce side products like disulfide byproducts .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and bond formation, with characteristic peaks for the triazole ring (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 168–170 ppm). Mass spectrometry (ESI-MS) verifies molecular weight ([M+H]+ expected ~490–510 Da). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What preliminary biological screening assays are recommended to evaluate pharmacological potential?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) models binding to enzyme active sites (e.g., EGFR kinase). Validation involves comparing computed binding energies with experimental IC₅₀ values. Molecular dynamics simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding . Free-energy perturbation (FEP) calculations refine affinity predictions .
Q. What strategies resolve discrepancies in reported biological activity data?
- Meta-Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration) across studies .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) to isolate activity-contributing moieties .
- Dose-Response Curves : Validate non-monotonic responses using Hill slope analysis .
Q. How can sulfanyl-acetamide linkage formation be optimized for yield and selectivity?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole thiol group .
- Catalysis : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate SN2 mechanisms .
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
